2H-1-Benzopyran-3-carboxamide, 2-oxo-
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Description
2H-1-Benzopyran-3-carboxamide, 2-oxo-, also known as N-benzyl-2-oxochromene-3-carboxamide, is a chemical compound with the molecular formula C17H13NO3 . It is a derivative of benzopyran, a type of organic compound commonly found in nature .
Synthesis Analysis
The synthesis of N-substituted-2-oxo-(2H)1-Benzopyran-3-Carboxamide derivatives can start from semicarbazones or thiosemicarbazones and Carbon Suboxide (ratio 1:2) . A novel series of benzopyran-3-carboxamide derivatives have been designed and synthesized using a smooth and linear multistep synthesis .Molecular Structure Analysis
The molecular structure of 2H-1-Benzopyran-3-carboxamide, 2-oxo- can be represented by the InChI string: InChI=1S/C17H13NO3/c19-16(18-11-12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)21-17(14)20/h1-10H,11H2,(H,18,19) . The molecular weight of the compound is 279.29 g/mol .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of "2H-1-Benzopyran-3-carboxamide, 2-oxo-" derivatives has been a focus of research due to their potential biological activities. Bonsignore et al. (1993) explored the synthesis and pharmacological assays of these derivatives, revealing significant findings in their biological activities. Similarly, Artizzu et al. (1995) synthesized N-substituted derivatives from semicarbazones or thiosemicarbazones, noting interesting analgesic and/or diuretic activities in mice. These studies underscore the compound's versatility and potential in developing pharmacologically active agents (Bonsignore, Loy, Secci, & Calignano, 1993); (Artizzu, Bonsignore, Loy, & Calignano, 1995).
Chemical Reactivity and Mechanistic Insights
The chemical reactivity and structural elucidation of "2H-1-Benzopyran-3-carboxamide, 2-oxo-" derivatives have also been extensively studied. For instance, Martínez-Martínez et al. (2001) provided detailed 1H and 13C NMR assignments for these derivatives, enhancing our understanding of their chemical structure and reactivity. This foundational knowledge aids in the development of new compounds with potential biological activities (Martínez-Martínez, Padilla-Martínez, & Trujillo-Ferrara, 2001).
Advancements in Heterocyclic Chemistry
Research has not only focused on the biological activity of "2H-1-Benzopyran-3-carboxamide, 2-oxo-" derivatives but also on their use in advancing heterocyclic chemistry. For example, Nizami and Hua (2018) discussed the synthesis of 3H-Naphtho[2.1-b]pyran-2-carboxamides through a cyclocoupling reaction, illustrating the compound's role in creating complex heterocyclic structures. Such studies highlight the compound's importance in the synthesis of new materials with potential applications in medicinal chemistry and beyond (Nizami & Hua, 2018).
properties
IUPAC Name |
2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQOBGDXGQSRID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171595 |
Source
|
Record name | 2H-1-Benzopyran-3-carboxamide, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-3-carboxamide, 2-oxo- | |
CAS RN |
1846-78-2 |
Source
|
Record name | 2-Oxo-2H-1-benzopyran-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1846-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-3-carboxamide, 2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-3-carboxamide, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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